molecular formula C20H18FN3O5S B14971977 N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide

Cat. No.: B14971977
M. Wt: 431.4 g/mol
InChI Key: GPWDKNAXSNQPLW-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting with 4-fluorobenzenesulfonyl chloride, which reacts with a furan derivative under basic conditions to form the sulfonyl-furan intermediate.

    Amide Bond Formation: The intermediate is then reacted with ethanediamine derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-2-YL)methyl]ethanediamide
  • N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide

Uniqueness

N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H18FN3O5S

Molecular Weight

431.4 g/mol

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide

InChI

InChI=1S/C20H18FN3O5S/c21-15-3-5-16(6-4-15)30(27,28)18(17-2-1-11-29-17)13-24-20(26)19(25)23-12-14-7-9-22-10-8-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26)

InChI Key

GPWDKNAXSNQPLW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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